Methyl 4-fluoro-3-iodobenzoate
Overview
Description
Methyl 4-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H6FIO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 4th and 3rd positions on the benzene ring are replaced by a fluorine and an iodine atom, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-fluorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
Methyl 4-fluorobenzoate+I2+Oxidizing Agent→Methyl 4-fluoro-3-iodobenzoate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 4-fluoro-3-iodobenzoic acid.
Reduction: Formation of 4-fluoro-3-iodobenzyl alcohol.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 4-fluoro-3-iodobenzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications. In medicinal chemistry, it is used to develop novel compounds with potential therapeutic properties. In materials science, it is used to create polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-iodobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 3-fluoro-4-iodobenzoate: Similar in structure but with different positions of the fluorine and iodine atoms.
Methyl 4-fluoro-2-iodobenzoate: Another isomer with different substitution patterns.
Uniqueness: Methyl 4-fluoro-3-iodobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both fluorine and iodine atoms allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-fluoro-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVNAJAWYUURAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697776 | |
Record name | Methyl 4-fluoro-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121586-29-5 | |
Record name | Benzoic acid, 4-fluoro-3-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121586-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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